

Verlukast in Preclinical Research: A Detailed Overview of Dosage and Administration Protocols

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Compound of Interest

Compound Name: Verlukast

Cat. No.: B1683815

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This document provides a comprehensive overview of the dosage and administration of **Verlukast** (MK-679), a potent and selective leukotriene D4 (LTD4) receptor antagonist, in various preclinical models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetic profile of this compound.

Core Principles of Verlukast's Preclinical Application

Verlukast is a valuable tool for investigating the role of the cysteinyl leukotriene 1 (CysLT1) receptor in inflammatory conditions, particularly those affecting the airways. Its utility has been demonstrated in multiple species, including guinea pigs, rats, and squirrel monkeys, utilizing various routes of administration to model different therapeutic approaches.

Quantitative Data Summary

The following tables summarize the reported dosages and in vitro activity of **Verlukast** from key preclinical studies.

Table 1: In Vivo Dosage of **Verlukast** in Animal Models

| Animal Model | Route of Administration | Dosage | Application | Source |
|---------------------------|-------------------------|---------------|---|--------|
| Anesthetized Guinea Pig | Intravenous (i.v.) | Not Specified | Antagonism of LTD4-induced bronchoconstriction | [1][2] |
| Anesthetized Guinea Pig | Aerosol | Not Specified | Antagonism of LTD4-induced bronchoconstriction | [1][2] |
| Guinea Pig | Intraduodenal (i.d.) | 0.25 mg/kg | Antagonism of LTD4 (0.2 µg/kg i.v.) induced bronchoconstriction | [1] |
| Conscious Squirrel Monkey | Oral | Not Specified | Blockade of LTD4-induced bronchoconstriction | |
| Conscious Squirrel Monkey | Aerosol | Not Specified | Blockade of LTD4-induced bronchoconstriction | |
| Conscious Sensitized Rat | Oral | Not Specified | Blockade of ovalbumin-induced bronchoconstriction | |
| Rat | Intravenous (i.v.) | 50 mg/kg | Metabolism and excretion studies | |

Table 2: In Vitro Activity of **Verlukast**

| Assay | Tissue/Cell Line | Parameter | Value | Source |
|-----------------------|--|-----------|---------------|--------|
| [3H]LTD4 Binding | Guinea-pig lung homogenates | IC50 | 3.1 ± 0.5 nM | |
| [3H]LTD4 Binding | Human lung homogenates | IC50 | 8.0 ± 3.0 nM | |
| [3H]LTD4 Binding | Differentiated U937 cell membranes | IC50 | 10.7 ± 1.6 nM | |
| Functional Antagonism | Guinea-pig trachea (LTD4-induced contractions) | -log KB | 8.8 | |
| Functional Antagonism | Human trachea (LTD4-induced contractions) | -log KB | 8.3 ± 0.2 | |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on established models for evaluating anti-asthmatic compounds.

Protocol 1: Antagonism of LTD4-Induced Bronchoconstriction in Anesthetized Guinea Pigs

Objective: To evaluate the ability of **Verlukast** to inhibit bronchoconstriction induced by an intravenous challenge with leukotriene D4.

Materials:

- Male Hartley guinea pigs (350-450 g)
- Verlukast**

- Leukotriene D4 (LTD4)
- Anesthetic (e.g., sodium pentobarbital)
- Saline (vehicle)
- Equipment for measuring pulmonary mechanics (e.g., whole-body plethysmograph)
- Intravenous and, if applicable, intraduodenal catheters

Procedure:

- Anesthetize the guinea pig with an appropriate anesthetic.
- Surgically implant catheters for intravenous and/or intraduodenal administration of compounds.
- Place the animal in a whole-body plethysmograph to monitor changes in pulmonary resistance and dynamic compliance.
- For Intravenous Administration: Administer **Verlukast** or vehicle intravenously at the desired dose.
- For Intraduodenal Administration: Administer **Verlukast** (e.g., 0.25 mg/kg) or vehicle directly into the duodenum.
- After a predetermined pretreatment time, induce bronchoconstriction by administering an intravenous challenge of LTD4 (e.g., 0.2 µg/kg).
- Continuously record pulmonary mechanics to assess the degree of bronchoconstriction and the inhibitory effect of **Verlukast**.
- Analyze the data to determine the percentage inhibition of the LTD4-induced bronchoconstrictor response by **Verlukast**.

Protocol 2: Ovalbumin-Induced Airway Inflammation in Sensitized Rats

Objective: To assess the efficacy of orally administered **Verlukast** in a rat model of allergic asthma.

Materials:

- Male Brown Norway or Sprague-Dawley rats
- Ovalbumin (OVA)
- Aluminum hydroxide (adjuvant)
- **Verlukast**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Equipment for aerosol challenge
- Tools for bronchoalveolar lavage (BAL) and lung tissue collection

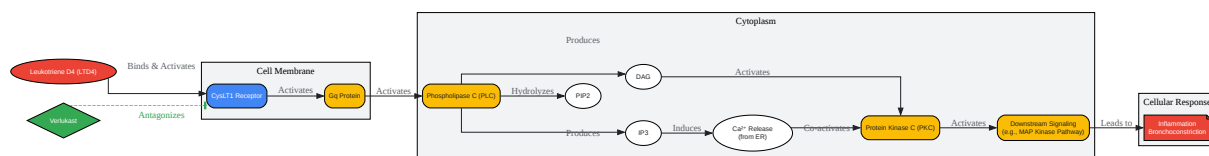
Procedure:

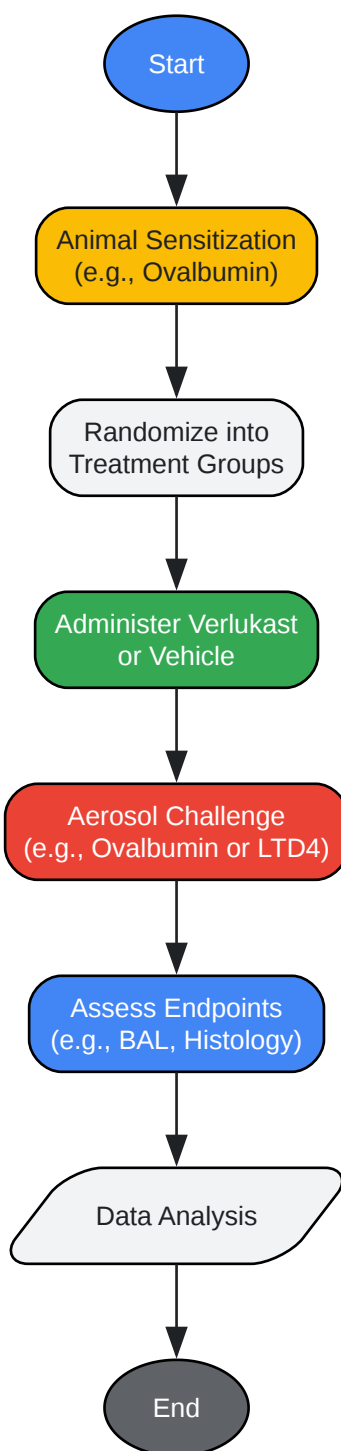
- Sensitization:
 - On day 0 and day 7, sensitize the rats with intraperitoneal injections of OVA emulsified in aluminum hydroxide.
- Drug Administration:
 - Starting on a predetermined day before the challenge, administer **Verlukast** or vehicle orally once or twice daily. The specific dose should be determined based on dose-ranging studies.
- Aerosol Challenge:
 - On consecutive days (e.g., days 14-20), expose the rats to an aerosol of OVA for a set duration (e.g., 20-30 minutes) to induce an asthmatic response.
- Endpoint Analysis (24-48 hours after the final challenge):

- Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells.
- Process BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils).
- Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
- Measure levels of inflammatory mediators (e.g., cytokines, chemokines) in BAL fluid or lung homogenates.
- Analyze the data to compare the inflammatory endpoints between the **Verlukast**-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of CysLT1 Receptor and Verlukast Inhibition





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